molecular formula C7H11NO B14733148 n-Ethyl-n-methylfuran-2-amine CAS No. 5411-54-1

n-Ethyl-n-methylfuran-2-amine

Cat. No.: B14733148
CAS No.: 5411-54-1
M. Wt: 125.17 g/mol
InChI Key: CLRMXEIEUFVLSX-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Ring Systems in Organic Synthesis and Heterocyclic Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in organic synthesis. numberanalytics.comacs.orgnumberanalytics.com Its unique electronic properties and reactivity make it a versatile building block for constructing more complex molecular architectures. numberanalytics.comacs.org Furans are present in numerous natural products and serve as key precursors to a variety of compounds, including 1,4-dicarbonyls, cyclopentanones, and carboxylic acids. researchgate.net

The aromaticity of furan is modest compared to benzene, which contributes to its susceptibility to a range of chemical transformations. wikipedia.org It readily participates in electrophilic substitution reactions, Diels-Alder cycloadditions, and various metal-catalyzed couplings. acs.orgnumberanalytics.com This reactivity allows for the introduction of diverse functional groups and the construction of intricate ring systems, making it a valuable synthon in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comresearchgate.net

Importance of N-Alkyl Amines as Functional Groups and Precursors

N-alkyl amines are a fundamental class of organic compounds derived from ammonia (B1221849) by replacing one or more hydrogen atoms with alkyl groups. universalclass.combyjus.com They are classified as primary, secondary, or tertiary based on the number of alkyl substituents on the nitrogen atom. amerigoscientific.com The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to amines, making them highly reactive and crucial in a vast number of chemical reactions. universalclass.com

Their versatility is evident in their widespread use as intermediates in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. amerigoscientific.com N-alkyl amines participate in a variety of transformations, including nucleophilic substitution, acylation to form amides, and as key components in the synthesis of heterocyclic compounds. amerigoscientific.comlibretexts.org The ability to form carbon-nitrogen bonds is central to the construction of a significant portion of known organic molecules.

Scope and Research Context of N-Ethyl-N-methylfuran-2-amine and Related Heterocyclic Amine Derivatives

The specific compound, this compound, falls within the category of tertiary N-substituted furan-2-amines. Research into such compounds often focuses on their synthesis and reactivity. The stability of 2-aminofurans can be low, particularly when there isn't an electron-withdrawing group present on the furan ring. researchgate.net

The synthesis of related N-substituted furan-2-amines has been explored through various methods. For instance, the catalytic reduction of 2-nitrofurans can yield 2-aminofurans, though these are often unstable and trapped in situ. researchgate.net Other approaches involve the reaction of furan-2,3-diones with specific amines to generate iminofuran derivatives. researchgate.net The study of this compound and its analogues contributes to the broader understanding of the chemistry of furan derivatives and informs the development of new synthetic methodologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5411-54-1

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

N-ethyl-N-methylfuran-2-amine

InChI

InChI=1S/C7H11NO/c1-3-8(2)7-5-4-6-9-7/h4-6H,3H2,1-2H3

InChI Key

CLRMXEIEUFVLSX-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=CC=CO1

Origin of Product

United States

Synthetic Methodologies for N Ethyl N Methylfuran 2 Amine and Analogous Furan 2 Amine Structures

Approaches to Constructing the Furan-2-amine Moiety

The construction of the furan-2-amine moiety can be achieved through various synthetic strategies, each with its own advantages and limitations. These approaches can be broadly classified into direct functionalization of furan (B31954) scaffolds and ring-forming syntheses.

Direct Functionalization of Furan Scaffolds

Direct functionalization methods involve the introduction of an amino group onto a pre-existing furan ring. This can be accomplished through amination reactions or nucleophilic substitution reactions on appropriately substituted furan derivatives.

Direct amination of the furan ring presents a challenge due to the electron-rich nature of the heterocycle. However, several methods have been developed to achieve this transformation. One-pot reactions combining an aldol (B89426) condensation of furfural (B47365) with ketones, followed by reductive amination with ammonia (B1221849) and hydrogen over catalysts like Ru/C or Pd/Al2O3, have been reported for the synthesis of furan- and tetrahydrofuran-derived amines. rsc.org For instance, the direct reductive amination of 2,5-diformylfuran (DFF) with ammonia to produce 2,5-bis(aminomethyl)furan (B21128) (BAF) has been demonstrated using commercial Nickel-Raney catalysts. researchgate.net The reaction conditions, such as the solvent, temperature, and hydrogen pressure, significantly influence the yield of the desired product. researchgate.net

Biocatalytic approaches using amine transaminases (ATAs) have also emerged as a sustainable method for the synthesis of furfurylamines. mdpi.com These enzymes can catalyze the reductive amination of furan aldehydes, such as 5-(hydroxymethyl)furfural (HMF) and 2,5-diformylfuran (DFF), to their corresponding amines. mdpi.com

Table 1: Examples of Direct Amination Reactions on Furan Scaffolds
Starting MaterialReagents and ConditionsProductYieldReference
2,5-Diformylfuran (DFF)Ammonia, H₂, Nickel-Raney catalyst, THF-water2,5-Bis(aminomethyl)furan (BAF)High researchgate.net
5-(Hydroxymethyl)furfural (HMF)Amine transaminase (ATA), l-alanine (B1666807) or isopropylamine5-(Hydroxymethyl)furfurylamine (HMFA)- mdpi.com
FurfuralKetones, NH₃, H₂, Ru/C or Pd/Al₂O₃Furan-derived amines- rsc.org

Nucleophilic substitution reactions on furan derivatives provide another avenue for the synthesis of furan-2-amines. This typically involves the displacement of a leaving group at the 2-position of the furan ring by an amine nucleophile. For instance, the reaction of 5-arylthio-, 5-heteroarylthio-, and 5-arylsulphonyl-2-furaldehydes with secondary amines like piperidine, morpholine, or pyrrolidine (B122466) leads to the formation of the corresponding 5-amino derivatives. tandfonline.com This reaction proceeds through a Knoevenagel condensation followed by a nucleophilic substitution. tandfonline.com

Another example involves the reaction of furoyl chloride or 5-nitrofuroyl chloride with various amines in the presence of pyridine (B92270) to yield the corresponding furan-2-carboxamides. nih.gov While not directly producing a furan-2-amine, these amides can potentially be reduced to the desired amine.

Table 2: Examples of Nucleophilic Substitution Reactions for Furan-Amine Synthesis
Furan DerivativeNucleophileConditionsProductReference
5-Arylthio-2-furaldehydePiperidineEthanol (B145695), Room Temperature2-Piperidino-5-arylthiofuran tandfonline.com
Furoyl chlorideVarious aminesPyridine, DichloromethaneFuran-2-carboxamides nih.gov

Ring-Forming Syntheses Incorporating the Furan and Amine Functionalities

Ring-forming or de novo syntheses construct the furan-2-amine skeleton from acyclic precursors, incorporating both the furan ring and the amine functionality in the process.

Various cyclization strategies have been developed for the synthesis of furans, which can be adapted to produce furan-2-amines. The Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a classic method for furan synthesis. pharmaguideline.com While not directly yielding furan-2-amines, derivatives of the dicarbonyl precursor could be envisioned to incorporate the nitrogen atom.

More contemporary methods include metal-catalyzed cyclizations. For example, a carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines furnishes 2-amino-2,3-dihydrofurans, which can then be aromatized to the corresponding 2-aminofurans. rsc.org Scandium triflate has been shown to mediate a formal [4+1] cycloaddition of isocyanides with in situ generated ortho-quinone methides to produce 2-aminobenzofurans. nih.gov Although this yields a benzofuran, the underlying principle of cycloaddition to form an aminofuran is relevant.

Condensation reactions can also be employed to construct the furan-2-amine system. The reaction of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles leads to a variety of heterocyclic systems, demonstrating the reactivity of furan derivatives in condensation reactions to form new C-N bonds. researchgate.net Similarly, the condensation of 2-amino-3-cyano-4-methylfuran with triethylorthoformate and an amine has been used to synthesize furo[2,3-d]pyrimidin-4-amines. prepchem.com

N-Alkylation Strategies for Amine Substituents

N-alkylation is a fundamental class of reactions for forming carbon-nitrogen bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. acs.org These strategies are critical for installing the ethyl and methyl groups onto a furan-2-amine precursor.

Reductive Amination Protocols

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. For furan-2-amine analogs, this typically involves the reaction of a furan aldehyde, such as 5-hydroxymethylfurfural (B1680220) (HMF) or furfural, with an amine. nih.govnih.gov The process generally occurs in two main steps: the initial condensation of the aldehyde and amine to form an imine intermediate, followed by the reduction of this imine to the target amine. nih.gov

This protocol can be performed as a two-step, one-pot process where the intermediate imine is not isolated, which is efficient and environmentally favorable. nih.gov Various catalysts have been developed to facilitate the hydrogenation of the imine. For instance, copper-aluminum mixed oxide (CuAlOx) catalysts derived from layered double hydroxides have been used effectively in flow reactors for the reductive amination of furanic aldehydes with primary amines, yielding N-substituted furfuryl amines in good to excellent yields. nih.govresearchgate.net

Similarly, nickel-based catalysts are also effective. A Ni6AlOx formulation was identified as optimal for the reductive amination of a range of biomass-derived aldehydes and ketones in aqueous ammonia under mild conditions. acs.org This catalyst successfully converted 5-hydroxymethylfurfural (HMF) with various primary and secondary amines, such as benzylamine, aniline, and morpholine, into the corresponding substituted amines with yields between 76% and 88%. acs.org The direct reductive amination of 2,5-diformylfuran (DFF) using commercial Raney-Nickel catalysts has also been demonstrated to produce 2,5-bis(aminomethyl)furan. researchgate.net

A direct industrial analogy for creating the N-ethyl-N-methyl substitution pattern is the synthesis of N-ethylmethylamine (EMA) itself. One patented process involves the reductive amination of acetaldehyde (B116499) with monomethylamine in the presence of a Raney nickel hydrogenation catalyst and a strong base like sodium hydroxide (B78521). google.comchemicalbook.com The reaction is conducted under hydrogen pressure at elevated temperatures (65-67 °C), achieving high selectivity and yield for the desired EMA product. google.comchemicalbook.com This demonstrates the feasibility of using reductive amination to install specific ethyl and methyl groups onto a primary amine.

Table 1: Examples of Reductive Amination for Furan-Amine Synthesis

Furan AldehydeAmineCatalyst SystemProductYieldReference
5-Hydroxymethylfurfural (HMF)AnilineCuAlOx, H2 (flow reactor)N-(5-(hydroxymethyl)furan-2-yl)methylaniline98% nih.gov
5-Hydroxymethylfurfural (HMF)BenzylamineNi6AlOx, H2N-benzyl-1-(5-(hydroxymethyl)furan-2-yl)methanamine76% acs.org
5-Hydroxymethylfurfural (HMF)MorpholineNi6AlOx, H24-((5-(hydroxymethyl)furan-2-yl)methyl)morpholine88% acs.org
2,5-Diformylfuran (DFF)AmmoniaRaney-Nickel, H2Furan-2,5-diyldimethanamineHigh researchgate.net

Alkylation with Alkyl Halides or Equivalents

The reaction of an amine with an alkyl halide is a classic and widely used method for N-alkylation. wikipedia.orgfishersci.co.uk This reaction is a nucleophilic aliphatic substitution where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide. ucalgary.ca To synthesize N-Ethyl-N-methylfuran-2-amine from a furan-2-amine precursor, a two-step alkylation sequence would be required, first with an ethyl halide and then a methyl halide, or vice-versa.

However, this method is often hampered by a significant lack of selectivity. ucalgary.ca The product of the initial alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting material, leading to further reaction with the alkyl halide. youtube.comlibretexts.org This results in a mixture of mono-alkylated, di-alkylated, and even tri-alkylated or quaternary ammonium (B1175870) salt products, making purification difficult. wikipedia.orgucalgary.ca

Achieving selective mono-alkylation of a primary amine is a common challenge because the secondary amine product reacts faster than the starting primary amine. youtube.com Similarly, producing a specific tertiary amine like this compound without byproducts requires careful control.

Several strategies exist to promote selectivity. One common approach is to use a large excess of the starting amine relative to the alkylating agent, which statistically favors the mono-alkylation product. youtube.com More advanced methods rely on specific reagents and conditions. The use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs2CO3), has been shown to be highly effective for the selective mono-N-alkylation of primary amines with alkyl halides under mild conditions. usf.eduorganic-chemistry.org This method often proceeds efficiently at room temperature in anhydrous solvents like DMSO or DMF and can prevent the formation of over-alkylated products. usf.edu

Controlling the extent of alkylation is crucial for synthesizing a specific product. The primary issue is that each successive alkylation step often proceeds more readily than the last, up to the formation of the quaternary ammonium salt. wikipedia.org

Several factors can be manipulated to control these pathways:

Stoichiometry: As mentioned, using an excess of the amine can limit the reaction to mono-alkylation. youtube.com Conversely, using an excess of the alkyl halide will drive the reaction towards poly-alkylation.

Base: The choice and amount of base are critical. Strong, non-nucleophilic bases are often used to deprotonate the amine salt formed after alkylation, regenerating the free amine for further reaction. The use of specific bases like CsOH can enhance selectivity for mono-alkylation. usf.eduorganic-chemistry.org

Solvent: The reaction can be run in various solvents, with DMF and THF being common choices. fishersci.co.uk The use of ionic liquids as solvents has also been reported to reduce the over-alkylation of primary amines. rsc.org

Steric Hindrance: The structure of the amine and the alkyl halide can influence the reaction rate. Sterically crowded amines or alkyl halides will react more slowly, which can sometimes be exploited to control the degree of alkylation. youtube.com

Table 2: Conditions for Selective N-Alkylation of Amines

StrategyKey Reagents/ConditionsOutcomeReference
Selective Mono-AlkylationPrimary Amine, Alkyl Halide, CsOH·H2OHighly chemoselective formation of secondary amines. organic-chemistry.orgrsc.org
Selective Mono-AlkylationPrimary Amine, Alkyl Halide, Cesium Base, Anhydrous DMSO/DMFProduces secondary amines substantially free of over-alkylation products. usf.edu
Reduced Over-alkylationPrimary Amine, Alkyl Halide, Ionic Liquid (e.g., [bmim][PF6])Selective formation of secondary amines at room temperature. rsc.org
Borrowing HydrogenAmine, Alcohol, Manganese Pincer Complex, t-BuOKChemoselective mono-N-alkylation of amines with alcohols. nih.gov

Advanced Synthetic Techniques and Principles

Modern organic synthesis increasingly relies on methods that improve efficiency, reduce waste, and build molecular complexity in fewer steps.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that contains portions of all the initial reactants. nih.govtubitak.gov.tr This approach is highly efficient and practical, offering significant advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and the rapid generation of complex molecules. tubitak.gov.tr

While MCRs are not typically used to functionalize a pre-existing furan-2-amine, they represent an advanced method for constructing the substituted furan ring itself. Various MCRs have been developed for the synthesis of highly functionalized furans from simple, readily available starting materials. nih.govtubitak.gov.trrsc.orgresearchgate.net

For example, one-pot MCRs have been used to synthesize 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one derivatives in excellent yields. nih.govtubitak.gov.tr This reaction involves the combination of arylglyoxals, acetylacetone, and a phenol (B47542) in the presence of a base like triethylamine. nih.gov Another modular approach involves the multicomponent reaction of aldehydes, acid chlorides, and a phosphonite to generate a 1,3-dipole in situ, which then undergoes cycloaddition with an alkyne to afford a polysubstituted furan. rsc.org These methods provide rapid access to complex furan cores which could potentially be converted to furan-2-amines in subsequent steps.

Green Chemistry Approaches in Furan-2-amine Synthesis

Modern synthetic strategies are progressively incorporating green chemistry principles to minimize environmental impact. This is evident in the development of catalyst-free reactions, the use of less hazardous solvents, and the optimization of reaction conditions for energy efficiency and waste reduction.

Catalyst-Free and Transition Metal-Catalyzed Processes

The synthesis of 2-aminofurans has been achieved through both catalyst-free and metal-catalyzed methods, each offering distinct advantages.

Catalyst-Free Synthesis:

A notable environmentally friendly approach involves an elemental sulfur-promoted switchable redox condensation reaction. acs.orgscribd.com This method utilizes enaminones and methylene (B1212753) nitriles to selectively produce 2-aminofurans without the need for transition metals. scribd.comresearchgate.net The process is characterized by its use of readily available starting materials and demonstrates a broad tolerance for various functional groups. acs.orgscribd.com Mechanistic studies suggest that the enaminones act as dual nucleophiles, reacting with a nitrile acetate (B1210297) to form the 2-aminofuran via a 3,5-annulation promoted by elemental sulfur. acs.org

Another catalyst-free approach involves a three-component reaction of amines, dialkyl acetylenedicarboxylates, and aromatic aldehydes. While some variations of this reaction utilize catalysts, under certain conditions, it can proceed without one, offering a straightforward route to polysubstituted furans. tandfonline.com

Transition Metal-Catalyzed Synthesis:

Transition metals, particularly copper and palladium, have proven to be effective catalysts in the synthesis of 2-aminofurans. A carbenoid-mediated [3+2] cycloaddition of copper carbenoids with enamines furnishes 2-amino-2,3-dihydrofurans. These intermediates can then be converted to 2-aminofurans in good yields. rsc.orgrsc.org This method is versatile, accommodating a wide range of amines, including acyclic, cyclic, and aromatic ones. rsc.org

Iron-catalyzed reactions have also emerged as a sustainable option due to the abundance and low toxicity of iron. An iron-catalyzed synthesis of 2-aminofurans from 2-haloketones and tertiary amines or enamines has been reported, highlighting the use of an environmentally benign catalyst. researchgate.net

Catalyst System Starting Materials Product Type Key Features
Elemental SulfurEnaminones, Methylene Nitriles2-AminofuransMetal-free, eco-friendly, wide functional group tolerance. acs.orgscribd.com
Copper CarbenoidDiazo compounds, Enamines2-AminofuransEfficient, dual synthetic manifold for 2-aminofurans and 2-unsubstituted furans. rsc.orgrsc.org
Iron Salts2-Haloketones, Tertiary Amines/Enamines2-AminofuransUtilizes an abundant and environmentally benign catalyst. researchgate.net
Solvent Minimization and Alternative Solvent Systems (e.g., Aqueous Media, Ionic Liquids)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Efforts to minimize or replace traditional volatile organic solvents are central to green furan-2-amine synthesis.

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. The three-component coupling of aldehydes, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and cyclohexyl isocyanide has been successfully carried out in water, in the presence of a phase-transfer catalyst, to produce highly substituted 2-aminofurans. researchgate.net This method is notable for its mild reaction conditions and high yields. researchgate.net The reaction proceeds through a 1,3-zwitterionic intermediate formed between DMAD and the isocyanide, which then undergoes a [3+2] cyclization with the aldehyde. researchgate.net

Ionic Liquids:

Ionic liquids (ILs) have gained attention as recyclable and tunable solvents that can enhance reaction rates and selectivity. organic-chemistry.org The three-component reaction of aldehydes, dimethyl acetylenedicarboxylate, and cyclohexyl isocyanide proceeds efficiently in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) under mild conditions to afford 2-aminofurans in high yields. organic-chemistry.org A significant advantage of this system is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a considerable loss of activity. organic-chemistry.org Research has also demonstrated the use of Brønsted acidic ionic liquids as effective catalysts for the synthesis of spiro[furan-2,3′-indoline]-3-carboxylate derivatives. nih.gov Furthermore, the conversion of chitin, a biopolymer, into a nitrogen-containing furan derivative has been systematically investigated in various ionic liquids, highlighting their potential in biomass conversion. rsc.org

Solvent System Reaction Type Advantages Example Reactants
WaterThree-component couplingNon-toxic, non-flammable, high yields. researchgate.netAldehydes, DMAD, Cyclohexyl isocyanide. researchgate.net
Ionic Liquids (e.g., [bmim]BF4)Three-component couplingRecyclable, enhanced reactivity, mild conditions. organic-chemistry.orgAldehydes, DMAD, Cyclohexyl isocyanide. organic-chemistry.org
Energy Efficiency and Reaction Optimization

Improving energy efficiency in chemical synthesis is a key aspect of green chemistry, often achieved through the use of catalysis and alternative energy sources.

Optimization of reaction conditions, such as temperature and catalyst loading, is crucial for maximizing yield and minimizing energy consumption. For instance, in the synthesis of 2-aminofurans using ionic liquids, the reactions proceed smoothly at room temperature, eliminating the need for heating and thus saving energy. organic-chemistry.org

Atom Economy and Waste Minimization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy are inherently waste-minimizing.

Multi-component reactions (MCRs) are excellent examples of atom-economical processes as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. researchgate.net The synthesis of 2-aminofurans via the three-component coupling of aldehydes, acetylenedicarboxylates, and isocyanides is a prime example of an atom-economical reaction. researchgate.netorganic-chemistry.org

Another strategy to maximize atom economy is through cycloaddition reactions. The 1,3-dipolar cycloaddition of acetylenedicarboxylates with cyclooctynes generates furan derivatives with perfect atom economy, where all the atoms of the reactants are incorporated into the final product. nih.gov

Building Block Strategies for Complex Furan-2-amine Derivatives

Furan-2-amines serve as valuable building blocks for the synthesis of more complex molecules and heterocyclic structures. rsc.orgacs.org Their inherent reactivity allows for further functionalization and elaboration.

For example, 2-aminofurans can be used as precursors for the synthesis of anilines, pyrroles, and maleic anhydrides. rsc.org The furan ring can act as a diene in Diels-Alder reactions, providing access to complex polycyclic systems. researchgate.net

A diversity-oriented synthesis approach can be employed, starting from a common furan-2-carboxamide core, to generate a library of derivatives with potential biological activities. nih.gov This strategy involves the reaction of a furan-based carboxylic acid with various amines to create a range of N-substituted furan-2-carboxamides. nih.gov

The synthesis of highly functionalized 2-aminofurans can also be achieved through multi-component reactions involving 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes, and methylene active nitriles. researchgate.net This approach provides a one-pot method for constructing complex furan structures from readily available starting materials.

The versatility of the furan scaffold is further demonstrated by its use in the synthesis of furan-based polyamides and polyesters, highlighting its role as a bio-based building block for sustainable polymers. acs.org

Reaction Mechanisms and Intrinsic Reactivity of N Ethyl N Methylfuran 2 Amine

Electronic Properties and Aromaticity of the Furan (B31954) Ring

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. Its aromatic character stems from the delocalization of six π-electrons, which satisfies Hückel's rule (4n+2 π-electrons, where n=1). wikipedia.orgpharmaguideline.comquora.com These six electrons comprise four from the two carbon-carbon double bonds and two from one of the lone pairs on the sp² hybridized oxygen atom. pharmaguideline.comquora.com This electron delocalization imparts a degree of stability to the furan ring.

However, the aromaticity of furan is considerably more modest than that of benzene. This is due to the high electronegativity of the oxygen atom, which holds its lone pair more tightly, leading to less effective delocalization and a lower resonance energy compared to other heterocycles like pyrrole (B145914) and thiophene, and significantly less than benzene. wikipedia.orgpharmaguideline.com The resonance energy of furan is approximately 67-75 kJ/mol (16-18 kcal/mol), whereas benzene's is about 152 kJ/mol. wikipedia.orgchemicalbook.com This reduced aromaticity means the ring is more labile and behaves in part like a conjugated diene or an enol ether. wikipedia.orgmatanginicollege.ac.in

The delocalization of the oxygen's lone pair increases the electron density at the carbon atoms of the ring, making furan significantly more reactive towards electrophiles than benzene. wikipedia.orgchemicalbook.com

Table 1: Resonance Energies of Selected Aromatic Compounds

Compound Resonance Energy (kJ/mol)
Benzene 152 wikipedia.org
Thiophene 121 wikipedia.org
Pyrrole 88 wikipedia.org

| Furan | 67 wikipedia.org |

Nucleophilicity of the Tertiary Amine Functionality

The amine functional group in N-Ethyl-N-methylfuran-2-amine is a tertiary amine. The chemistry of amines is primarily dictated by the lone pair of electrons on the nitrogen atom, which renders them both basic and nucleophilic. uomustansiriyah.edu.iq In this molecule, the nitrogen atom is sp³-hybridized, and its lone pair is not involved in the aromatic system of the furan ring, making it available for chemical reactions. uomustansiriyah.edu.iqlibretexts.org

Several factors influence the nucleophilicity of this tertiary amine:

Inductive Effect: The two alkyl groups (ethyl and methyl) attached to the nitrogen are electron-donating. This inductive effect increases the electron density on the nitrogen atom, enhancing its nucleophilicity compared to primary and secondary amines.

Steric Hindrance: Tertiary amines are generally more sterically hindered than primary or secondary amines. masterorganicchemistry.comlibretexts.org The ethyl and methyl groups, along with the adjacent furan ring, can impede the approach of the amine to an electrophilic center, which may reduce its reaction rate compared to less hindered amines. masterorganicchemistry.com

Solvation Effects: In solution, the accessibility of the lone pair and the stability of the resulting cation are influenced by the solvent.

Electrophilic Sites and Reactivity Patterns

This compound possesses two primary sites for electrophilic attack:

The Furan Ring: As an electron-rich aromatic system, the furan ring is highly susceptible to electrophilic aromatic substitution (EAS). wikipedia.orgchemicalbook.com The reactivity of furan in EAS reactions is estimated to be many orders of magnitude greater than that of benzene. chemicalbook.com The amino group at the C2 position is a powerful activating group, further enhancing the ring's reactivity. Electrophilic attack is strongly directed to the C5 position, which is para to the amine substituent. Attack at C3 is also possible but less favored. chemicalbook.compearson.comquora.com

The Amine Nitrogen: The lone pair of electrons on the tertiary amine nitrogen makes it a nucleophilic center. uomustansiriyah.edu.iq It can react with electrophiles such as protons (acting as a base) or alkylating agents. mnstate.edulibretexts.org

Stereochemical Considerations in Reactions

Stereochemistry in reactions involving this compound can be considered from two perspectives:

Amine Chirality: An amine with three different substituents on the nitrogen atom is chiral. uomustansiriyah.edu.iq However, most chiral amines cannot be resolved into stable enantiomers because they undergo rapid pyramidal inversion. This process involves a planar, sp²-hybridized transition state, which leads to the interconversion of the enantiomers. uomustansiriyah.edu.iq For this compound, this inversion is expected to be fast at room temperature, preventing the isolation of stable enantiomers based on the chiral nitrogen alone.

Reactions of the Furan Ring: The stereochemical outcome of reactions involving the furan ring is critical, particularly in cycloadditions. Furan can act as a diene in Diels-Alder reactions. numberanalytics.comnumberanalytics.com While the amine substituent at C2 might influence the facial selectivity of the dienophile's approach, the primary stereochemical consideration in such reactions is typically the formation of endo and exo isomers. numberanalytics.comresearchgate.net The endo product is often formed faster (kinetic control), but the exo product can be more thermodynamically stable. researchgate.net

Pathways of Common Organic Transformations

Electrophilic Aromatic Substitution on the Furan Ring

Given the electron-rich nature of the furan ring, further enhanced by the C2-amino group, electrophilic aromatic substitution is a primary reaction pathway.

Regioselectivity: The amino group is a powerful ortho-, para-director. Since the ortho- (C3) and meta- (C4) positions are sterically more hindered and electronically less favored, electrophilic attack will overwhelmingly occur at the C5 (para) position. chemicalbook.comquora.com

Reaction Conditions: Furan derivatives are sensitive to strong acids, which can cause polymerization or ring-opening. matanginicollege.ac.in Therefore, EAS reactions on this compound require mild conditions.

Typical Reactions:

Halogenation: Reaction with bromine or chlorine under mild, non-acidic conditions would yield the 5-halo derivative.

Nitration: Standard nitrating conditions (HNO₃/H₂SO₄) would be too harsh. Milder reagents like acetyl nitrate (B79036) would be required to introduce a nitro group at the C5 position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are feasible but must be conducted with weak Lewis acids to avoid degradation of the furan ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Reagent Predicted Major Product
Bromination Br₂ in a non-polar solvent 5-Bromo-N-ethyl-N-methylfuran-2-amine
Nitration Acetyl nitrate N-Ethyl-N-methyl-5-nitrofuran-2-amine

Reactions Involving the Amine Lone Pair

The accessible lone pair on the tertiary amine nitrogen allows for a range of reactions characteristic of this functional group.

Salt Formation: As a base, the amine will react readily with both inorganic and organic acids to form the corresponding N-ethyl-N-methyl-2-furylammonium salts. mnstate.edu This reaction is typically fast and reversible.

Alkylation: The amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction. libretexts.orgmsu.edu This process, known as quaternization, results in the formation of a quaternary ammonium (B1175870) salt. This reaction can proceed until all hydrogens on the nitrogen are replaced, which is already the case for a tertiary amine, leading directly to the quaternary salt. libretexts.orgmsu.edu

Oxidation: Tertiary amines can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form N-oxides. In this case, the product would be this compound N-oxide. youtube.com

Cycloaddition Reactions (e.g., Diels-Alder Reactivity of Furan)

The furan ring, a five-membered aromatic heterocycle, can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The reactivity of the furan nucleus in these reactions is highly dependent on the nature of the substituents attached to it. In the case of this compound, the tertiary amino group at the C2 position is a strong electron-donating group. This donation of electron density into the furan ring increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene.

According to the Frontier Molecular Orbital (FMO) theory, a smaller energy gap between the HOMO of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile leads to a stronger interaction and a lower activation barrier for the reaction. Consequently, the presence of the electron-donating N-ethyl-N-methylamino group is expected to significantly enhance the reactivity of the furan ring in Diels-Alder reactions with electron-poor dienophiles. rsc.orgresearchgate.net

The general course of the Diels-Alder reaction involving a 2-aminofuran and a dienophile, such as maleimide, typically proceeds under mild conditions, often at or near room temperature, to yield the corresponding 7-oxanorbornene adduct. beilstein-journals.org The reaction is a concerted, pericyclic process that leads to the formation of a six-membered ring.

A representative, though generalized, set of conditions for such reactions is presented in the table below, based on studies of similar aminofuran systems.

DieneDienophileSolventTemperature (°C)ProductYield (%)
2-Aminofuran derivativeMaleimideDichloromethane25Exo-adductHigh
2-Aminofuran derivativeN-PhenylmaleimideToluene80Exo-adductModerate to High
2-Aminofuran derivativeDimethyl acetylenedicarboxylate (B1228247)Diethyl ether0 - 25DihydrooxepineGood

Note: This table represents typical conditions and outcomes for Diels-Alder reactions of 2-aminofurans and is intended for illustrative purposes, as specific data for this compound is not available.

Influence of Substituents on Reaction Pathways and Selectivity

The substituents on both the furan ring and the dienophile not only affect the rate of the Diels-Alder reaction but also govern its stereoselectivity and regioselectivity. For 2-substituted furans like this compound, the reaction can theoretically lead to the formation of "ortho" and "meta" regioisomers. However, with many common dienophiles, this particular issue of regioselectivity does not arise.

A more pertinent aspect is the stereoselectivity, specifically the preference for the endo or exo adduct. In many Diels-Alder reactions involving cyclic dienes, the endo product is kinetically favored due to secondary orbital interactions. However, for furan and its derivatives, the exo adduct is often the thermodynamically more stable product and is frequently the major or exclusive product observed, especially at higher reaction temperatures which allow for equilibration via a retro-Diels-Alder reaction. rsc.org The lower stability of the endo adduct in furan cycloadditions is partly attributed to increased steric strain in the bridged bicyclic system.

The strong electron-donating N-ethyl-N-methylamino group in this compound is expected to have a profound influence on the reaction pathway. The increased nucleophilicity of the furan ring could potentially open up alternative reaction pathways, particularly with electrophilic reagents. Furthermore, the steric bulk of the N-ethyl-N-methylamino group might influence the facial selectivity of the dienophile's approach, potentially favoring the formation of one diastereomer over another in cases where the dienophile is unsymmetrical.

Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyl N Methylfuran 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For N-Ethyl-N-methylfuran-2-amine, ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its atomic arrangement.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring, the N-ethyl group, and the N-methyl group. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the electronegativity of adjacent atoms and the aromaticity of the furan ring.

The furan ring protons (H-3, H-4, and H-5) are expected to resonate in the aromatic region, typically between δ 6.0 and 7.5 ppm. The proton at the C-5 position (H-5) is anticipated to be the most deshielded due to the influence of the adjacent oxygen atom. The protons of the ethyl group will appear as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern due to spin-spin coupling. The N-methyl protons will appear as a singlet.

Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Furan H-5~7.2 - 7.4Doublet of doubletsJ(H5-H4) ~ 1.8, J(H5-H3) ~ 0.8
Furan H-3~6.2 - 6.4Doublet of doubletsJ(H3-H4) ~ 3.2, J(H3-H5) ~ 0.8
Furan H-4~6.0 - 6.2Doublet of doubletsJ(H4-H3) ~ 3.2, J(H4-H5) ~ 1.8
N-CH2-CH3~2.8 - 3.2QuartetJ ~ 7.2
N-CH3~2.5 - 2.8Singlet-
N-CH2-CH3~1.1 - 1.3TripletJ ~ 7.2

Note: The predicted values are based on the analysis of similar furan derivatives and aliphatic amines.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The carbon atoms of the furan ring are expected to appear in the downfield region (δ 100-160 ppm). The C-2 carbon, being directly attached to the nitrogen atom, is predicted to be the most deshielded among the furan carbons. The carbons of the N-ethyl and N-methyl groups will resonate in the upfield region.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Furan C-2~155 - 160
Furan C-5~138 - 142
Furan C-3~105 - 110
Furan C-4~100 - 105
N-CH2-CH3~45 - 50
N-CH3~35 - 40
N-CH2-CH3~12 - 15

Note: The predicted values are based on the analysis of similar furan derivatives and aliphatic amines.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations would be observed between the furan ring protons (H-3, H-4, and H-5) and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the stereochemistry and conformation of the molecule, although for a relatively flexible molecule like this compound, its application might be more focused on confirming through-space interactions between the substituents and the furan ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. As a tertiary amine, it will not show the N-H stretching vibrations that are characteristic of primary and secondary amines. orgchemboulder.com

Key expected vibrational modes include the C-H stretching of the aromatic furan ring and the aliphatic ethyl and methyl groups, C=C and C-O-C stretching of the furan ring, and C-N stretching of the amine group.

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchFuran ring
~2970 - 2850C-H stretchEthyl and Methyl groups
~1600 - 1450C=C stretchFuran ring
~1250 - 1020C-N stretchAliphatic amine orgchemboulder.com
~1200 - 1000C-O-C stretchFuran ring

Note: The predicted values are based on general ranges for the specified functional groups.

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for observing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C=C stretching vibrations of the furan ring. chemicalpapers.comoup.com Studies on furan and its derivatives have shown that the vibrational spectra can provide insights into the effects of substituents on the furan ring's electronic structure. globalresearchonline.netresearchgate.netosti.gov

The symmetric vibrations of the furan ring are often more intense in the Raman spectrum than in the FT-IR spectrum. This can aid in the comprehensive vibrational analysis and confirmation of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₇H₁₁NO), the theoretical exact mass can be calculated. This experimental value, obtained via HRMS, would be crucial for confirming the elemental composition of the synthesized molecule.

Table 1: Theoretical Exact Mass for this compound

Ion SpeciesTheoretical Exact Mass (m/z)
[M+H]⁺126.0919
[M]⁺˙125.0841

This table presents the theoretically calculated exact masses for the protonated molecule and the molecular ion of this compound. Experimental verification of these values would confirm the compound's elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information. The fragmentation of this compound would likely proceed through several predictable pathways, primarily involving cleavages of the bonds adjacent to the nitrogen atom (alpha-cleavage) and fragmentation of the furan ring.

Common fragmentation patterns for aliphatic amines involve the loss of alkyl radicals. The most stable carbocation is typically the most abundant fragment. For this compound, the primary fragmentation pathways are expected to be:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a specific m/z value.

Loss of an ethyl radical (•C₂H₅): This would lead to another characteristic fragment ion.

Cleavage of the furan ring: This could lead to a variety of smaller fragment ions, characteristic of the furan structure.

Table 2: Predicted Major MS/MS Fragmentation Pathways for [M+H]⁺ of this compound

Precursor Ion (m/z)Proposed Fragment IonFragment m/z (Predicted)Neutral Loss
126.0919[C₆H₈NO]⁺110.0606CH₄
126.0919[C₅H₆NO]⁺96.0450C₂H₆
126.0919[C₄H₅O]⁺69.0340C₃H₆N

This table outlines the predicted major fragmentation pathways for the protonated molecule of this compound. Experimental MS/MS data would be necessary to confirm these predictions and fully elucidate the fragmentation cascade.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of volatile compounds like this compound. A pure sample would exhibit a single, sharp peak in the gas chromatogram at a specific retention time. The mass spectrum corresponding to this peak would then be used to confirm the identity of the compound. The retention time is dependent on the column and conditions used.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The wavelength of maximum absorbance (λmax) is related to the electronic structure of the molecule. Aminofurans are known to exhibit UV absorption due to π → π* and n → π* electronic transitions. The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would be expected to show characteristic absorption bands. The position and intensity of these bands would provide information about the conjugated system within the molecule. Based on data for similar 2-aminofuran derivatives, the primary absorption maximum would likely fall in the range of 250-300 nm.

Table 3: Predicted UV-Vis Absorption Data for this compound

SolventPredicted λmax (nm)Molar Absorptivity (ε)
Ethanol~270To be determined

*This table provides a predicted range for the maximum UV absorption of N-Ethyl-N-methylfuran-2-

Theoretical and Computational Investigations of N Ethyl N Methylfuran 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the behavior of molecules at the atomic and electronic levels. For a molecule like n-Ethyl-n-methylfuran-2-amine, these calculations could predict its geometry, stability, and reactivity without the need for empirical measurements.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is favored for its balance of accuracy and computational cost. A DFT study of this compound would typically involve the following analyses:

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like this compound, which has rotatable bonds in its ethyl and methyl substituents, multiple low-energy conformations may exist. A thorough conformational analysis would be required to identify the global minimum energy structure and other significant conformers. This information is vital as the conformation can significantly influence the molecule's physical and chemical properties.

No specific data is available for the optimized geometry or conformational analysis of this compound in the current scientific literature.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity.

Specific HOMO-LUMO energy values and orbital distributions for this compound have not been reported in published research.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions represent areas of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP would highlight the reactivity of the furan (B31954) ring, the nitrogen atom, and the oxygen heteroatom.

An MEP map for this compound is not available in the existing literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between orbitals, which can reveal the strength and nature of intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding. This analysis helps in understanding the delocalization of electron density and its contribution to the molecule's stability.

No NBO analysis data for this compound has been found in scientific publications.

Theoretical vibrational frequency calculations can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds. This serves as a powerful method for confirming the structure of a synthesized compound.

Predicted vibrational frequencies and the corresponding IR and Raman spectra for this compound are not available in the current body of scientific work.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a robust computational method for investigating the electronic excited states of molecules. nih.gov It allows for the prediction of electronic absorption spectra, providing insights into the nature of electronic transitions, such as π→π* or n→π* transitions, and their corresponding energies and oscillator strengths. globalresearchonline.netrsc.org For this compound, TD-DFT calculations can elucidate how the substitution of the amino group with ethyl and methyl groups influences the electronic structure of the furan ring.

The nitrogen lone pair of the amino group is expected to engage in significant conjugation with the π-system of the furan ring, acting as a strong electron-donating group. This interaction would raise the energy of the highest occupied molecular orbital (HOMO) and affect the energy of the lowest unoccupied molecular orbital (LUMO), thereby influencing the HOMO-LUMO gap and the electronic transition energies. irjweb.com

A typical TD-DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would likely predict the main absorption bands in the UV-visible region. rsc.org The primary electronic transitions are expected to be of π→π* character, arising from the excitation of an electron from the π bonding orbitals of the furan ring and the nitrogen lone pair to the π* antibonding orbitals. The presence of the amine substituent is known to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted furan.

Table 1: Predicted Electronic Transitions of this compound from TD-DFT Calculations

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO -> LUMO4.852550.12
HOMO-1 -> LUMO5.202380.08
HOMO -> LUMO+15.952080.35

Note: This data is hypothetical and serves as an illustrative example of typical TD-DFT output.

Molecular Modeling and Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and the influence of the surrounding environment, such as a solvent. numberanalytics.comnih.gov For this compound, the ethyl and methyl groups attached to the nitrogen atom introduce a degree of conformational flexibility. MD simulations can track the rotational dynamics around the C-N and N-alkyl bonds, revealing the preferred conformations and the energy barriers between them. researchgate.net

Simulations in different solvents, for example, a non-polar solvent like hexane (B92381) and a polar solvent like water, would provide insights into how intermolecular interactions affect the conformational equilibrium. mdpi.com In a polar solvent, conformations that expose the polar amine group to the solvent may be favored. The solvent can also influence the electronic properties of the molecule by stabilizing charge separation in the ground or excited states. nih.gov MD simulations can also be used to study the aggregation behavior of these molecules in solution, similar to studies on furan clusters. nih.gov

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for the characterization of new compounds.

Infrared (IR) and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. globalresearchonline.net For this compound, the calculated IR and Raman spectra would show characteristic bands for the furan ring vibrations, C-N stretching, and the vibrations of the ethyl and methyl groups. For instance, the C=C stretching vibrations of the furan ring are expected to be influenced by the electron-donating amino group. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting NMR chemical shifts (¹H and ¹³C). globalresearchonline.netmdpi.com The predicted chemical shifts for the protons and carbons in this compound would be sensitive to the electronic environment of each nucleus. The electron-donating nature of the amino group would lead to increased shielding (lower chemical shifts) for the furan ring protons, particularly at the adjacent positions. globalresearchonline.net

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

ParameterPredicted Value
Vibrational Frequencies (cm⁻¹)
C=C stretch (furan)1550-1600
C-N stretch1250-1300
C-H stretch (alkyl)2850-2980
¹H NMR Chemical Shifts (ppm)
H3 (furan)~5.5
H4 (furan)~6.0
H5 (furan)~7.2
CH₂ (ethyl)~3.0
CH₃ (ethyl)~1.2
CH₃ (methyl)~2.8
¹³C NMR Chemical Shifts (ppm)
C2 (furan)~155
C3 (furan)~95
C4 (furan)~105
C5 (furan)~140
CH₂ (ethyl)~45
CH₃ (ethyl)~15
CH₃ (methyl)~35

Note: This data is hypothetical and based on trends observed in similar compounds. globalresearchonline.net

Topological Analysis of Electron Density (e.g., ELF, LOL, ALIE, RDG)

The topological analysis of the electron density provides a detailed picture of the chemical bonding and non-covalent interactions within a molecule. amercrystalassn.org Methods like the Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), Localization-Indicator-Orbital (LOL), and Reduced Density Gradient (RDG) are employed for this purpose. nih.govorientjchem.org

QTAIM: This theory defines atoms and bonds based on the topology of the electron density. amercrystalassn.org For this compound, QTAIM analysis would characterize the covalent bonds within the furan ring and the alkyl groups, as well as the C-N and C-O bonds. The properties at the bond critical points (BCPs) can reveal the nature and strength of these bonds. nih.gov

ELF and LOL: These functions reveal the regions of high electron localization, corresponding to covalent bonds and lone pairs. In this compound, ELF and LOL analysis would visualize the lone pairs on the nitrogen and oxygen atoms and the delocalized π-system of the furan ring.

ALIE (Average Local Ionization Energy): This descriptor helps in identifying the most reactive sites for electrophilic attack, as regions with lower ALIE values indicate more easily ionizable electrons.

RDG (Reduced Density Gradient): The RDG analysis is particularly useful for visualizing weak non-covalent interactions. For this compound, this could reveal intramolecular hydrogen bonds or van der Waals interactions between the alkyl groups and the furan ring.

Prediction of Chemical Stability and Reactivity Descriptors

DFT calculations can provide a suite of reactivity descriptors that help in understanding the chemical stability and reactivity of a molecule. irjweb.comthaiscience.info These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. acs.org A smaller gap suggests higher reactivity. For this compound, the electron-donating amino group is expected to raise the HOMO energy, leading to a smaller HOMO-LUMO gap compared to unsubstituted furan, indicating higher reactivity. thaiscience.info

Table 3: Predicted Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Value
HOMO EnergyE(HOMO)-5.8 eV
LUMO EnergyE(LUMO)-0.9 eV
HOMO-LUMO GapE(LUMO) - E(HOMO)4.9 eV
Ionization Potential (I)-E(HOMO)5.8 eV
Electron Affinity (A)-E(LUMO)0.9 eV
Electronegativity (χ)(I + A) / 23.35 eV
Chemical Hardness (η)(I - A) / 22.45 eV
Electrophilicity Index (ω)χ² / (2η)2.29 eV

Note: This data is hypothetical and provides an illustrative example of reactivity descriptors derived from DFT calculations.

Derivatization Strategies for Analytical and Synthetic Applications of N Ethyl N Methylfuran 2 Amine

Analytical Derivatization for Enhanced Detection and Separation

In analytical chemistry, the primary goal of derivatization is to alter the physicochemical properties of an analyte to make it more suitable for a particular analytical technique. For a molecule like N-Ethyl-N-methylfuran-2-amine, which may lack strong chromophores or fluorophores, derivatization can significantly improve its detection limits and chromatographic behavior.

The tertiary amine functionality in this compound is the primary target for derivatization to enhance spectroscopic and mass spectrometric signals. A variety of reagents can be employed for this purpose.

For UV-Vis and Fluorescence Detection: Since this compound itself does not possess strong absorption in the UV-visible region, derivatization with a chromophoric or fluorophoric tag is essential for sensitive detection. Reagents that react with amines to introduce these tags are widely used. While many of these reagents target primary and secondary amines, some can be adapted for tertiary amines or the furan (B31954) ring. Potential reagents could include those that undergo electrophilic aromatic substitution on the electron-rich furan ring.

For Mass Spectrometric Detection: Derivatization can improve the ionization efficiency and control the fragmentation of this compound in mass spectrometry. For instance, quaternization of the tertiary amine with an alkyl halide can create a permanently charged species that is readily detected by electrospray ionization (ESI). wikipedia.org This approach can enhance sensitivity and provide a characteristic fragmentation pattern.

Derivatization Reagent ClassTarget FunctionalityAnalytical TechniqueExpected Improvement
Alkyl Halides (e.g., Methyl Iodide)Tertiary AmineESI-MSFormation of a permanently charged quaternary ammonium (B1175870) salt, enhancing ionization efficiency. wikipedia.org
Reagents with Reactive Groups for the Furan RingFuran RingUV-Vis, Fluorescence, MSIntroduction of a chromophore, fluorophore, or a readily ionizable group.

Interactive Table: Representative Derivatization Reagents for Tertiary Amines and Furans.

Both pre-column and post-column derivatization strategies can be applied to the analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Pre-column Derivatization: This involves reacting the analyte with a derivatizing agent before its introduction into the chromatographic system. For HPLC analysis of this compound, pre-column derivatization would aim to attach a UV-active or fluorescent tag to the molecule. nih.gov For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. However, as a relatively small molecule, this compound might be amenable to direct GC analysis, though derivatization could improve peak shape and reduce tailing.

Post-column Derivatization: In this approach, the derivatization reaction occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. This technique is particularly useful when the derivatized products are unstable or when the derivatization reaction is slow. For this compound, a post-column reaction could introduce a chromophore for UV-Vis detection or a reagent that enhances its electrochemical response.

Chromatographic TechniqueDerivatization StrategyPurposeRepresentative Reagent Classes
HPLCPre-columnEnhance UV-Vis or fluorescence detection.Reagents targeting the furan ring.
HPLCPost-columnIntroduce a detectable tag after separation.Oxidizing agents that could form a colored product with the furan moiety.
GCPre-columnImprove volatility and thermal stability, reduce peak tailing.Silylating agents (though less common for tertiary amines).

Interactive Table: Chromatographic Derivatization Strategies.

Imaging Mass Spectrometry (IMS) is a powerful technique for visualizing the spatial distribution of molecules within biological tissues. On-tissue chemical derivatization can enhance the detection of analytes that are present at low concentrations or ionize poorly. organic-chemistry.org For this compound, a potential strategy for IMS would involve spraying a derivatizing reagent onto the tissue section that specifically reacts with the tertiary amine or the furan ring. This can increase the mass of the analyte, shifting it to a region of the mass spectrum with less interference, and improve its ionization efficiency, leading to a stronger signal and better localization within the tissue.

Synthetic Derivatization for Chemical Transformations

In synthetic organic chemistry, derivatization is employed to modify the structure of this compound, either to protect the existing functional groups while other transformations are carried out or to convert them into new functionalities for the synthesis of more complex molecules.

The presence of both a tertiary amine and a furan ring in this compound offers multiple sites for chemical reactions. Protecting groups can be used to temporarily block one of these functional groups, allowing for selective reactions at the other. libretexts.org

Protection of the Amine: While tertiary amines are generally less reactive than primary or secondary amines, they can still be susceptible to oxidation or other undesired reactions. Protonation with an acid can serve as a simple form of protection, rendering the lone pair of electrons on the nitrogen unavailable for reaction. libretexts.org However, this is only suitable for reactions that can be performed under acidic conditions.

Protection of the Furan Ring: The electron-rich furan ring is susceptible to electrophilic attack and oxidation. While specific protecting groups for the furan ring itself are less common, its reactivity can be modulated by the choice of reaction conditions. In some cases, the furan ring can act as a masked diene in Diels-Alder reactions, a transformation that could be considered a form of temporary protection and functionalization.

Functional GroupProtecting Group StrategyDeprotection Conditions
Tertiary AmineProtonation (as a salt)Neutralization with a base.
Furan RingDiels-Alder reaction (as a diene)Retro-Diels-Alder reaction (thermal).

Interactive Table: Protecting Group Strategies.

The functional groups of this compound can be converted into other functionalities, expanding its utility as a synthetic building block.

Reactions of the Tertiary Amine: The tertiary amine can undergo N-oxide formation upon treatment with an oxidizing agent like hydrogen peroxide or a peroxy acid. The resulting N-oxide can then participate in further reactions. Alkylation with an alkyl halide can lead to the formation of a quaternary ammonium salt, which can be used in phase-transfer catalysis or undergo elimination reactions. rsc.org

Reactions of the Furan Ring: The furan ring can be viewed as a versatile precursor to other functionalities. For instance, oxidation can open the furan ring to yield a 1,4-dicarbonyl compound. Hydrogenation can reduce the furan to a tetrahydrofuran (B95107) ring system. Electrophilic substitution reactions, such as Vilsmeier-Haack formylation, could introduce a formyl group onto the furan ring, providing a handle for further synthetic transformations. organic-synthesis.com A bio-inspired one-pot reaction involving the oxidation of a furan followed by reaction with a thiol and an amine can lead to the formation of substituted pyrroles, demonstrating a potential transformation pathway for the furan moiety.

Starting FunctionalityTransformationReagentsProduct Functionality
Tertiary AmineN-OxidationH₂O₂ or m-CPBAN-Oxide
Tertiary AmineQuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium Salt
Furan RingRing Opening (Oxidation)Oxidizing Agent (e.g., NBS in aqueous acetone)1,4-Dicarbonyl Compound
Furan RingReductionH₂/Catalyst (e.g., Pd/C)Tetrahydrofuran
Furan RingFormylationVilsmeier-Haack Reagent (POCl₃, DMF)Furan-carbaldehyde
Furan RingConversion to Pyrrole (B145914)Oxidation, Thiol, AmineSubstituted Pyrrole

Interactive Table: Synthetic Transformations of this compound.

Applications of N Ethyl N Methylfuran 2 Amine in Advanced Organic Synthesis As Building Blocks and Intermediates

Utilization in the Synthesis of Complex Heterocyclic Systems

N-Ethyl-N-methylfuran-2-amine is a promising precursor for the synthesis of a variety of complex heterocyclic systems. The electron-donating nature of the amino group enhances the reactivity of the furan (B31954) ring, particularly in cycloaddition reactions, which are a cornerstone for the construction of intricate molecular frameworks.

One of the most powerful transformations involving furans is the Diels-Alder reaction. rsc.orgrsc.org While furan itself can be a reluctant diene, the introduction of an electron-donating group at the 2-position, such as the N-ethyl-N-methylamino group, is expected to significantly activate the diene system for [4+2] cycloadditions with a range of dienophiles. This approach provides a direct route to highly functionalized 7-oxabicyclo[2.2.1]heptene derivatives, which are valuable intermediates for the synthesis of natural products and other complex targets. researcher.lifeacs.org The diastereoselectivity of these reactions can often be controlled by the nature of the substituents on the amine and the dienophile. researcher.lifeacs.org

Furthermore, N-substituted furan-2-amines can serve as synthons for other important heterocyclic cores, such as polysubstituted pyrroles. nih.govnih.govurfu.ru The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine. youtube.com However, innovative strategies have been developed that utilize furan derivatives as precursors to the requisite 1,4-dicarbonyl species in situ, which then react with amines to furnish pyrroles. rsc.org In the case of this compound, its transformation into a pyrrole derivative would likely involve an acid-catalyzed ring-opening and subsequent recyclization in the presence of a suitable nitrogen source or rearrangement pathways.

The following table presents representative examples of Diels-Alder reactions with furan derivatives analogous to this compound, highlighting the potential for this compound to yield complex heterocyclic adducts.

Diene (Analogue)DienophileProduct (Adduct)Yield (%)Reference
Furan substituted with a nonracemic amineα,β-unsaturated estersOxobicyclic adductGood to Excellent researcher.life
Furan substituted with a nonracemic amineα,β-unsaturated nitrilesOxobicyclic adductGood to Excellent researcher.life
Furan substituted with a nonracemic amineα,β-unsaturated sulfonesOxobicyclic adductGood to Excellent researcher.life
Furan substituted with a nonracemic amineImidesOxobicyclic adductGood to Excellent researcher.life

Role in the Construction of Macrocycles and Polycyclic Compounds

The construction of macrocycles and polycyclic compounds represents a significant challenge in organic synthesis. This compound can be envisioned as a valuable building block in this arena due to the conformational rigidity of the furan ring and the reactive handles it possesses.

Macrocyclization strategies often rely on reactions that can be performed under high dilution to favor intramolecular over intermolecular processes. acs.org The furan moiety can be incorporated into a linear precursor and subsequently utilized in a ring-closing step. For instance, a furan-thiol-amine multicomponent reaction has been reported for the synthesis of peptide macrocycles, where an oxidized furan derivative reacts with cysteine and lysine (B10760008) residues. nih.gov While this example involves a different reaction manifold, it underscores the potential of the furan core in facilitating macrocyclization.

A more direct approach would involve the Diels-Alder reaction of a furan-containing tethered system. An intramolecular Diels-Alder (IMDA) reaction with a furan ring can lead to the formation of complex, bridged polycyclic systems in a single, stereocontrolled step. youtube.com The N-ethyl-N-methylamino substituent would be expected to lower the activation barrier for the IMDA reaction, making this a feasible strategy for constructing intricate polycyclic architectures.

The table below illustrates examples of macrocyclization and polycyclic compound synthesis using furan derivatives, which serve as a model for the potential applications of this compound.

Furan-Containing PrecursorReaction TypeProduct TypeKey FeatureReference
Linear peptide with furan and nucleophilic side chainsOxidation and subsequent cyclizationPeptide macrocycleFuran ring acts as a latent reactive site for cyclization. rsc.org
Furan with a tethered dienophileIntramolecular Diels-Alder (IMDA)Polycyclic bridged systemFuran acts as the diene in a ring-forming reaction. youtube.com
Bis(1,3)-diamines and dialdehydesSpontaneous macrocyclizationMacrocyclic tetraaminalsFormation of stable cyclic aminals drives the macrocyclization. csic.es

Intermediates in the Development of Fine Chemicals and Specialty Materials

The unique chemical properties of the furan ring, combined with the functionality introduced by the N-ethyl-N-methylamino group, position this compound as a valuable intermediate in the synthesis of fine chemicals and specialty materials. numberanalytics.com

Furan-based polymers and resins are an important class of materials derived from renewable resources. researchgate.netcore.ac.uk Furfural (B47365) and its derivatives are key monomers in the production of these materials. This compound, with its reactive sites, could be incorporated into polymer backbones or used as a cross-linking agent to modify the properties of existing polymers. The nitrogen atom could also serve as a site for further functionalization, allowing for the tuning of material properties such as solubility, thermal stability, and adhesive characteristics.

In the realm of fine chemicals, the furan ring is a precursor to a variety of other functionalities. For example, oxidation of the furan ring can lead to the formation of butenolides, which are important structural motifs in many natural products and pharmaceuticals. The amino substituent in this compound would influence the regioselectivity of such oxidation reactions.

The development of novel materials with specific electronic and optical properties is another area where furan derivatives have shown promise. researchgate.net Furan-containing conjugated polymers are being investigated for applications in organic electronics. numberanalytics.com The incorporation of an N,N-dialkylamino group, a strong electron-donating substituent, into a conjugated system can significantly impact its electronic properties, such as the HOMO-LUMO gap, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The following table provides examples of the application of furan derivatives as intermediates for fine chemicals and specialty materials, suggesting potential avenues for the utilization of this compound.

Furan Derivative ApplicationResulting Product/MaterialPotential Role of this compoundReference
Monomer in polymerizationFuran-based resins and polymersAs a co-monomer or cross-linking agent to enhance properties. researchgate.netcore.ac.uk
Precursor in organic synthesisButenolide derivativesThe amino group would direct the regioselectivity of furan ring oxidation. ijsrst.com
Building block for conjugated systemsFuran-containing conjugated polymersThe N,N-dialkylamino group would act as a strong electron-donating moiety to tune electronic properties. numberanalytics.comresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing n-Ethyl-n-methylfuran-2-amine with high purity?

  • Methodological Answer : Reductive amination of furan-2-carbaldehyde derivatives with n-ethylmethylamine under hydrogenation (H₂/Pd-C) is a viable route. Purification via fractional distillation or silica-gel chromatography under inert conditions (N₂ atmosphere) minimizes oxidation byproducts. For analogous amines like N-methylethylamine, fractional distillation at controlled boiling points (e.g., 33–34°C) ensures purity .

Q. How should researchers safely handle and store n-Ethyl-n-methylfuran-2-amine in the laboratory?

  • Methodological Answer : Follow protocols for structurally similar amines:

  • Use PPE (nitrile gloves, goggles, lab coats) and conduct experiments in fume hoods.
  • Store in airtight containers at –20°C to prevent degradation, as recommended for amine hydrochlorides in .
  • Dispose of waste via licensed hazardous waste contractors, as outlined in and .

Q. What spectroscopic techniques are essential for characterizing n-Ethyl-n-methylfuran-2-amine?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆). For furan derivatives, coupling constants (J values) help confirm substitution patterns .
  • FT-IR : Identify amine N–H stretches (~3300 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .
  • GC-MS : Monitor purity and detect low-abundance impurities (<0.1%) using splitless injection modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for n-Ethyl-n-methylfuran-2-amine derivatives?

  • Methodological Answer :

  • Use 2D NMR (HSQC, HMBC) to correlate ambiguous proton and carbon signals. For example, HMBC can confirm connectivity between the furan ring and amine groups.
  • Validate assignments with density functional theory (DFT) calculations (B3LYP/6-31G* basis set), which predict chemical shifts within ±0.5 ppm accuracy for similar amines .

Q. What experimental designs are critical for assessing thermal stability of n-Ethyl-n-methylfuran-2-amine under varying pH?

  • Methodological Answer :

  • Conduct accelerated stability studies at elevated temperatures (40–60°C) and pH ranges (1–12). Monitor degradation via HPLC with UV detection (λ = 255 nm, as in ) .
  • Apply Design of Experiments (DOE) to optimize variables (temperature, pH, ionic strength). Use ANOVA to identify significant degradation pathways .

Q. How can computational modeling predict the reactivity of n-Ethyl-n-methylfuran-2-amine in nucleophilic reactions?

  • Methodological Answer :

  • Perform DFT-based transition state analysis to map energy barriers for amine participation in alkylation or acylation. Compare with kinetic data from stopped-flow experiments.
  • Use Mulliken charge analysis to identify nucleophilic sites (e.g., amine lone pairs) on the furan ring .

Key Considerations for Contradictory Data

  • Spectral Overlaps : In furan derivatives, ring current effects may shift NMR signals. Use deuterium exchange (D₂O) to confirm exchangeable protons (e.g., NH) .
  • Impurity Profiling : Cross-validate HPLC data with LC-MS to distinguish degradation products from synthetic intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.